Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .
Comprehensive and Detailed Summary of the Application: 2-Methyl-2-vinyloxirane has been used as a masked dienolate in the direct vinylogous Mannich-type reaction with an alpha-imino ester as an electrophile . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in the synthesis of a variety of organic compounds.
Thorough Summary of the Results or Outcomes Obtained: The Mannich adduct obtained from this reaction was a useful intermediate en route to cis-5-substituted pipecolinic acid ethyl ester under simple hydrogenation .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: 2-Methyl-2-vinyloxirane, an analogue of isoprene, has been used as a versatile isoprene auxiliary in the prenylation of some indolic and imidazolic bases . This process involves adding one or more isoprene units to these compounds .
Thorough Summary of the Results or Outcomes Obtained: The biological importance of the prenylated derivatives resides in their potential application as drugs . All new compounds were characterized by high-resolution NMR, mass spectroscopy, GC-MS, and LC-MS .
2-Methyl-2-vinyloxirane is a five-membered ring compound with the formula C5H8O. The key features of its structure include:
The presence of the epoxide ring and the vinyl group contribute significantly to the reactivity of the molecule.
2-Methyl-2-vinyloxirane is a highly reactive molecule that can undergo various chemical reactions. Here are some notable examples:
C5H8O (2-Methyl-2-vinyloxirane) + H2O (Water) -> C5H10O3 (3-Methyldihydroxybutanone)
In the atmosphere, 2-methyl-2-vinyloxirane reacts with OH radicals, a key oxidant, to form various products including formaldehyde and organic peroxides [].
Under certain conditions, 2-methyl-2-vinyloxirane can undergo polymerization reactions, forming complex organic molecules.
Currently, there is no significant research on the specific mechanism of action of 2-Methyl-2-vinyloxirane in biological systems.
2-Methyl-2-vinyloxirane is a hazardous compound due to its:
Flammable;Irritant